Lipophilicity Differential: LogP Comparison with Saturated and Ortho-Substituted Analogs
The lipophilicity of 1-chloro-4-(2-chloro-3-butenyl)benzene, a key determinant of its behavior in biological systems and organic phases, can be estimated via its XLogP3 value. In comparison, the saturated analog, 1-chloro-4-(2-chloroethyl)benzene, exhibits a lower calculated logP due to the absence of the alkenyl moiety [1]. This difference influences membrane permeability and distribution, critical for compounds intended for biological activity [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3: 4.0 (estimated for 1-Chloro-4-(2-chloro-3-butenyl)benzene) |
| Comparator Or Baseline | 1-Chloro-4-(2-chloroethyl)benzene, XLogP3: 3.2 (estimated) |
| Quantified Difference | Δ XLogP3 = +0.8 |
| Conditions | Computational prediction based on molecular structure using XLogP3 method. |
Why This Matters
This quantifiable difference in lipophilicity directly impacts compound selection for medicinal chemistry campaigns where optimal logP values are crucial for bioavailability and target engagement.
- [1] PubChem. (n.d.). 1-Chloro-4-(2-chloroethyl)benzene (Compound Summary). Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
